

Lancifodilactone C chemical properties

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Compound of Interest

Compound Name: *Lancifodilactone C*

Cat. No.: *B15595987*

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An In-depth Technical Guide on the Core Chemical Properties of **Lancifodilactone C**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancifodilactone C is a nortriterpenoid natural product isolated from plants of the Schisandra genus. Triterpenoids from this genus have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and antitumor effects.^{[1][2]} This technical guide provides a comprehensive overview of the known chemical properties of **Lancifodilactone C**, alongside detailed experimental protocols relevant to its isolation, characterization, and biological evaluation. While specific experimental data for **Lancifodilactone C** is limited in publicly accessible literature, this guide leverages established methodologies for closely related nortriterpenoids to provide a robust framework for researchers.

Chemical and Physical Properties

The core chemical identifiers for **Lancifodilactone C** are well-established. However, specific experimental data regarding its physicochemical properties such as melting point and solubility are not widely reported. The properties of related nortriterpenoids suggest it is likely a crystalline solid with solubility in common organic solvents.

Table 1: Core Chemical Properties of **Lancifodilactone C**

Property	Value	Source
CAS Number	663176-26-9	[3]
Molecular Formula	C ₂₉ H ₃₆ O ₁₀	[3]
Molecular Weight	544.59 g/mol	[3]
Purity (Commercial)	HPLC ≥98%	[3]

Table 2: Inferred Physicochemical Properties and Stability

Property	Description	Rationale/General Information
Appearance	Likely a white or off-white crystalline powder.	Based on the appearance of related isolated nortriterpenoids like Lancifodilactone F.[4]
Solubility	Expected to be soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble or insoluble in water.	Triterpenoids are generally soluble in organic solvents.[5]
Stability	Store at 4°C for long-term stability. As a lactone-containing compound, it may be susceptible to hydrolysis under strong acidic or basic conditions. Stability testing should monitor for degradation products via HPLC.	General stability recommendations for natural product lactones and nortriterpenoids.[6][7][8]

Experimental Protocols

The following sections detail the methodologies for the isolation, structural elucidation, and biological evaluation of **Lancifodilactone C** and related nortriterpenoids.

Protocol 1: Isolation of Lancifodilactone-type Nortriterpenoids

This protocol is adapted from the successful isolation of Lancifodilactone F from *Schisandra lancifolia* and represents a robust method for obtaining similar compounds.^[4]

- Extraction:
 - Air-dry and powder the stems and leaves of the source plant material (e.g., 5.7 kg).
 - Extract the powdered material with 70% aqueous acetone (e.g., 4 x 15 L) at room temperature.
 - Concentrate the resulting extract in vacuo to yield a crude extract.
- Solvent Partitioning:
 - Partition the crude extract between ethyl acetate (EtOAc) and water (H₂O).
 - Separate the layers and concentrate the EtOAc fraction, which contains the less polar secondary metabolites including nortriterpenoids.
- Chromatographic Purification:
 - Subject the concentrated EtOAc fraction to repeated column chromatography on silica gel using a gradient of solvents (e.g., hexane-EtOAc or chloroform-methanol).
 - Monitor fractions using Thin Layer Chromatography (TLC) to pool those containing compounds with similar retention factors (R_f).
- High-Performance Liquid Chromatography (HPLC) Purification:
 - Further purify the enriched fractions using preparative HPLC.
 - System: Agilent 1100 HPLC system or equivalent.
 - Column: Zorbax SB-C18 (e.g., 9.4 mm × 25 cm).

- Mobile Phase: A gradient of methanol and water (e.g., starting from 40:60 MeOH:H₂O) is typically effective.^[4]
- Detection: UV detector at an appropriate wavelength (e.g., 210 nm, 254 nm).
- Collect the peaks corresponding to the target compound and concentrate in vacuo to yield the pure nortriterpenoid.

Protocol 2: Structural Elucidation

The structure of novel nortriterpenoids is typically determined through a combination of spectroscopic techniques.^{[4][9]}

- Mass Spectrometry (MS):
 - Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and elemental composition, confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
 - Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: Provides information on the number and chemical environment of protons.
 - ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.^[4]
 - 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of the carbon skeleton. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.
- X-ray Crystallography:

- If a suitable single crystal can be grown, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.^[10]

Protocol 3: In Vitro Cytotoxicity Assessment (SRB Assay)

This protocol describes a general method to evaluate the cytotoxic activity of **Lancifodilactone C** against human cancer cell lines.^{[3][11]}

- Cell Culture and Plating:
 - Culture human cancer cell lines (e.g., HepG2, MCF-7, HT-29) in complete cell culture medium in a CO₂ incubator (37°C, 5% CO₂).
 - Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a stock solution of **Lancifodilactone C** in DMSO.
 - Perform serial dilutions in complete medium to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
 - Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and blank control (medium only) wells.
 - Incubate the plates for a defined period (e.g., 48 or 72 hours).
- Cell Fixation:
 - After incubation, gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10%.
 - Incubate the plate at 4°C for 1 hour to fix the cells.
- Staining:

- Wash the plate five times with distilled water and allow it to air dry.
- Add 100 μ L of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well.
- Incubate at room temperature for 30 minutes.
- Dye Solubilization and Measurement:
 - Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.
 - Add 200 μ L of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
 - Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Activity and Signaling Pathways

While the specific molecular targets of **Lancifodilactone C** have not been reported, triterpenoids from the Schisandra genus are well-documented for their potent anti-inflammatory properties.^{[1][12]} The primary mechanism is believed to involve the modulation of key inflammatory signaling pathways.

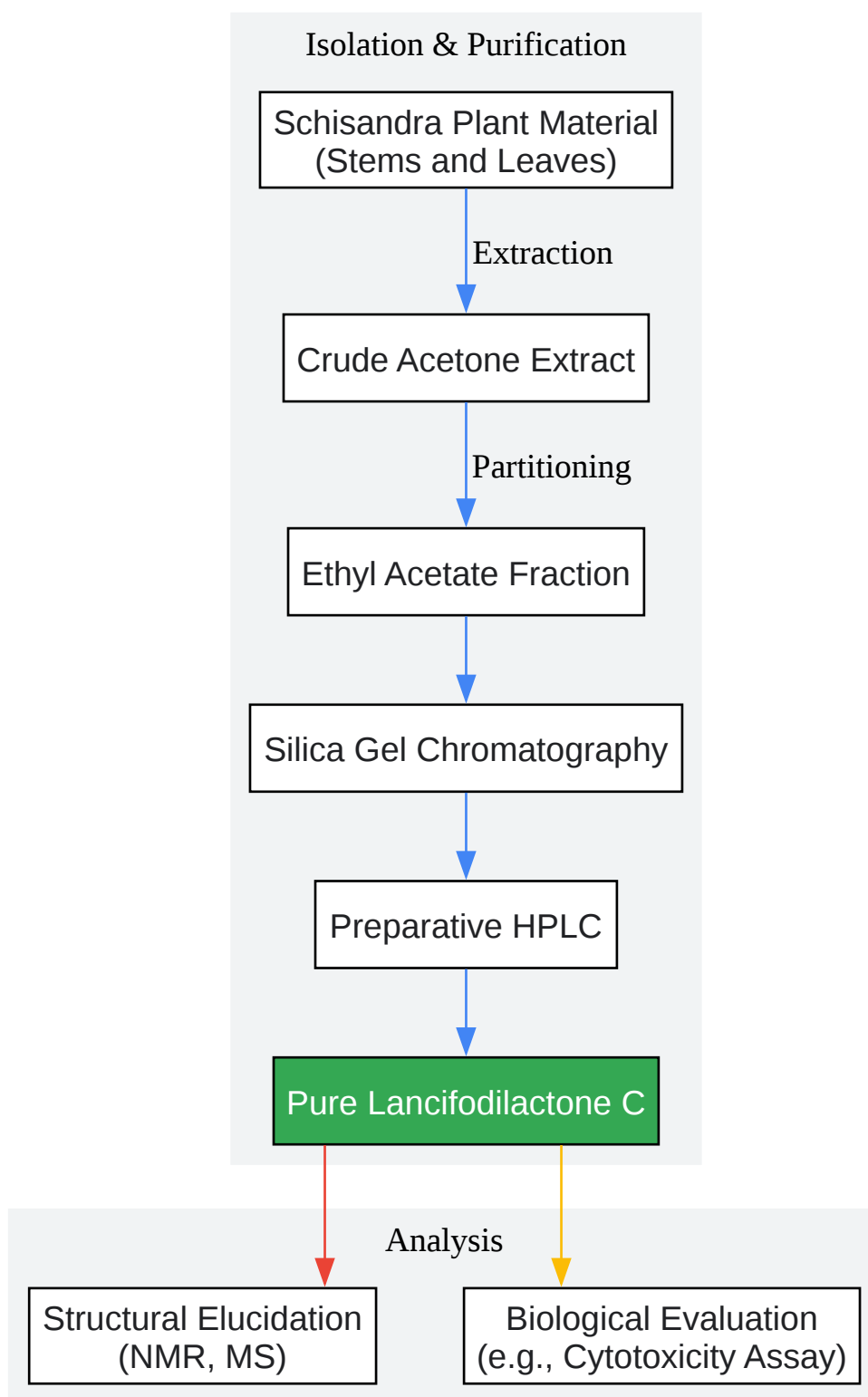
Inhibition of NF- κ B and MAPK Signaling

Studies on related Schisandra triterpenoids have shown that they can suppress the inflammatory response in cells such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.^[1] This is achieved by inhibiting the nuclear translocation of NF- κ B (nuclear factor-kappa B) and reducing the phosphorylation of MAPKs (mitogen-activated protein kinases).^{[1][5]}

The NF- κ B pathway is a central regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by an inhibitory protein, I κ B. Upon stimulation by inflammatory signals like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF- α , IL-1 β , and inducible nitric oxide synthase (iNOS).[12][13] Schisandra triterpenoids likely inhibit the degradation of I κ B, thereby preventing NF- κ B activation and subsequent inflammation.[1]

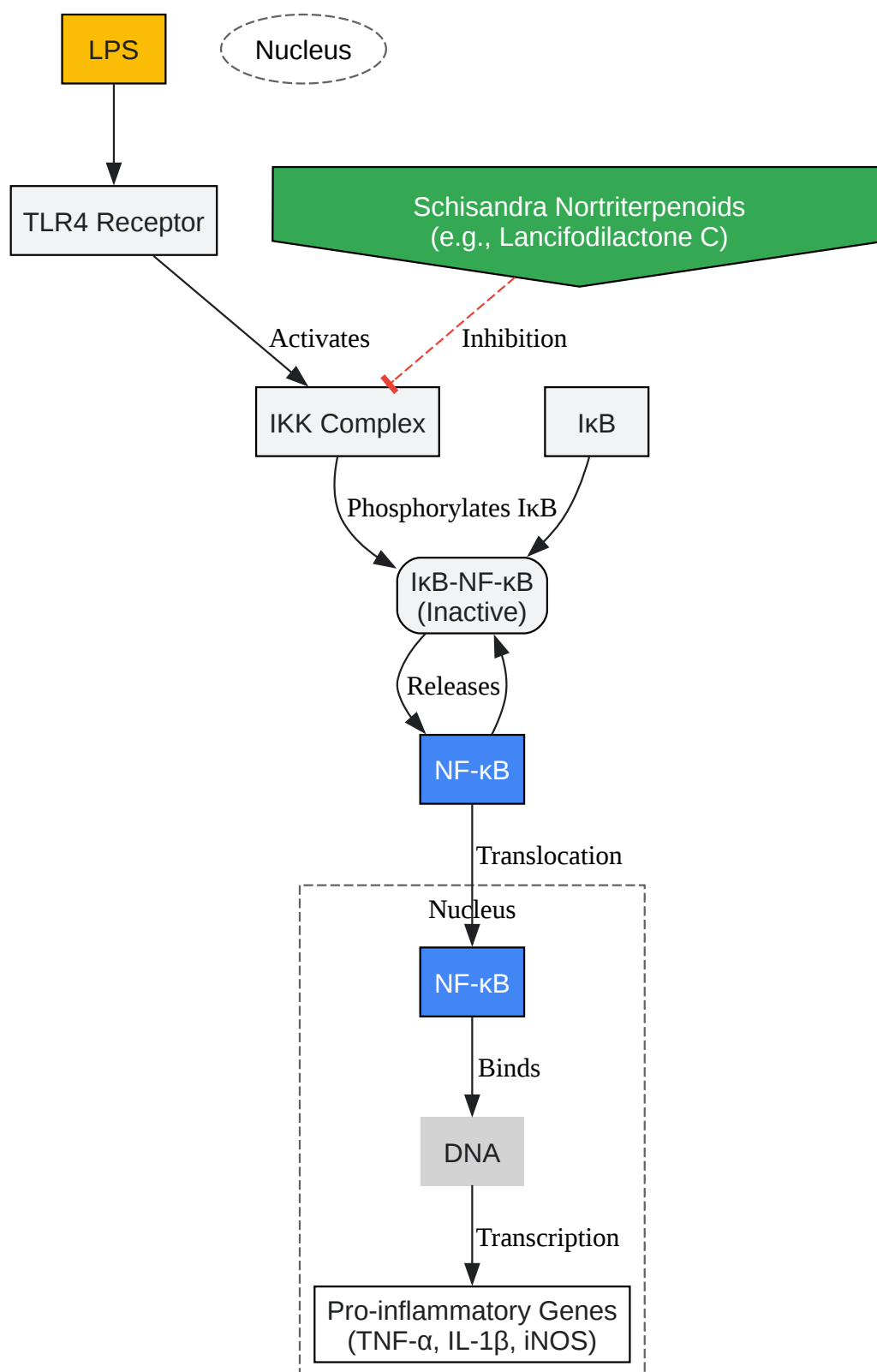
Visualizations

The following diagrams illustrate the general workflow for the study of **Lancifodilactone C** and its proposed mechanism of action.



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Caption: General workflow for the isolation and analysis of **Lancifodilactone C**.



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Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

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